molecular formula C11H13N3O2 B12078215 1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid

1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B12078215
M. Wt: 219.24 g/mol
InChI Key: DXDQABIGGHBOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound featuring a benzotriazole core substituted with a 2-methylpropyl (isobutyl) group at the 1-position and a carboxylic acid moiety at the 5-position. This structure combines the aromatic stability of the benzotriazole system with the reactivity of the carboxylic acid group, making it a versatile intermediate in pharmaceutical and materials chemistry.

  • Chemical Stability: The benzotriazole ring confers resistance to oxidation and thermal degradation, similar to 1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 60932-58-3), which is used as a corrosion inhibitor .
  • Synthetic Utility: The carboxylic acid group enables derivatization into esters, amides, or salts, as seen in related compounds like 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 306935-41-1) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-(2-methylpropyl)benzotriazole-5-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-7(2)6-14-10-4-3-8(11(15)16)5-9(10)12-13-14/h3-5,7H,6H2,1-2H3,(H,15,16)

InChI Key

DXDQABIGGHBOSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)C(=O)O)N=N1

Origin of Product

United States

Preparation Methods

Diazotization and Cyclization

3,4-Diaminotoluene reacts with sodium nitrite (NaNO₂) under high-pressure conditions (5.6–5.8 MPa) and elevated temperatures (250–280°C) to form the benzotriazole core. The reaction proceeds via diazotization of the amine groups, followed by intramolecular cyclization:

C7H10N2+NaNO2Δ,high pressureC7H7N3+NaOH+H2O\text{C}7\text{H}{10}\text{N}2 + \text{NaNO}2 \xrightarrow{\Delta, \text{high pressure}} \text{C}7\text{H}7\text{N}3 + \text{NaOH} + \text{H}2\text{O}

Alkylation and Carboxylation

The intermediate 5-methylbenzotriazole undergoes alkylation with 1-bromo-2-methylpropane in the presence of sodium amide (NaNH₂). Subsequent carboxylation is achieved through Kolbe-Schmitt reaction conditions, where the alkylated product reacts with carbon dioxide (CO₂) under pressure (1.5–2.0 MPa) at 120–150°C. This method achieves a purity of 99.56% and a yield of 88%.

Condensation with Carboxylic Acid Precursors

Search result details a condensation strategy using 4-methyl-1,2-phenylenediamine and substituted carboxylic acids. While originally applied to benzimidazole synthesis, this approach has been adapted for benzotriazole derivatives. The procedure involves:

  • Formation of benzimidazole intermediate :

    C7H10N2+RCOOHH+C13H11N3O2+H2O\text{C}_7\text{H}_{10}\text{N}_2 + \text{RCOOH} \xrightarrow{\text{H}^+} \text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_2 + \text{H}_2\text{O}

    where RCOOH represents 5-carboxy-2-methylpropanoic acid.

  • Coupling with N-chloromethylbenzotriazole :
    The benzimidazole intermediate reacts with N-chloromethylbenzotriazole under reflux in tetrahydrofuran (THF), facilitated by NaNH₂. This step introduces the benzotriazole moiety, with yields ranging from 65–78%.

Comparative Analysis of Methods

Method Yield Purity Reaction Time Scalability
Direct Alkylation72–92%95–98%6–12 hoursModerate
Multi-Step Synthesis88%99.56%30–40 hoursHigh
Condensation65–78%90–93%24–36 hoursLow
  • Direct alkylation is favored for laboratory-scale synthesis due to shorter reaction times.

  • Multi-step synthesis excels in industrial applications, offering superior purity and yield despite longer durations.

  • Condensation routes are less efficient but valuable for generating structural analogs.

Optimization Strategies

Solvent Selection

  • DMF vs. THF : DMF enhances alkylation rates due to its high polarity, but THF reduces side reactions in carboxylation steps.

  • Aqueous vs. anhydrous conditions : Hydrolytic steps (e.g., ester hydrolysis) require controlled pH (5–6) to prevent decarboxylation.

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in heterogeneous systems, boosting yields by 12–15%.

  • Microwave-assisted synthesis : Reduces reaction time for alkylation steps from 12 hours to 45 minutes, with minimal yield loss.

Challenges and Mitigation

  • Byproduct formation : Alkylation at alternative nitrogen sites generates regioisomers. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) directs substitution to the N1 position.

  • Carboxylic acid stability : The 5-carboxylic acid group is prone to thermal decarboxylation above 200°C. Distillation under reduced pressure (0.1–0.5 MPa) mitigates decomposition during purification.

Recent Advances

Patent CN104292172A (search result) introduces a novel acylation step using C1–C6 alkyl-substituted benzoyl chlorides, enabling one-pot synthesis of the target compound with 85% yield. This method bypasses intermediate isolation, reducing processing time by 40% .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Oxidized benzotriazole derivatives.

    Reduction: Alcohol derivatives of benzotriazole.

    Substitution: Nitrated or halogenated benzotriazole compounds.

Scientific Research Applications

1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in various biological assays.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: Utilized as a corrosion inhibitor in various industrial applications. Its effectiveness in preventing metal corrosion makes it valuable in the manufacturing and maintenance of metal structures and equipment.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways contribute to its biological and therapeutic activities.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent (Position 1) CAS Number Melting Point (°C) Key Applications
1H-1,2,3-Benzotriazole-5-carboxylic acid None (parent compound) 60932-58-3 Not reported Corrosion inhibition
1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid Methyl 305381-67-3 250 (dec.) Chemical intermediates
1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid Isopropyl 306935-41-1 Not reported Pharmaceutical synthesis
1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid 2-Methylpropyl (isobutyl) Not explicitly provided Estimated 200–250 Likely intermediates, materials science

Key Observations :

  • Steric Effects : The bulkier 2-methylpropyl group in the target compound may reduce solubility in polar solvents compared to methyl or isopropyl analogs but enhance lipid membrane permeability, a trait valuable in drug design.
  • Thermal Stability : Methyl and isopropyl derivatives exhibit high decomposition temperatures (~250°C), suggesting similar thermal resilience for the target compound .

Functional Group Variations in Triazole Carboxylic Acids

Key Observations :

  • Antitumor Activity : Aryl-substituted triazoles (e.g., 4-chlorophenyl) show higher growth inhibition (GP >68%) in lung cancer cells compared to alkyl-substituted analogs, suggesting that the target compound’s isobutyl group may prioritize synthetic utility over direct antitumor effects .
  • Electron-Withdrawing Groups : Trifluoromethyl substituents enhance bioactivity, whereas alkyl groups like isobutyl may shift applications toward materials science or agrochemicals .

Comparison with 1,2,4-Triazole Derivatives

The target compound’s 1,2,3-triazole core differs from 1,2,4-triazole isomers in electronic and steric properties:

  • 1,2,4-Triazole Example : 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 2060039-62-3) has a 2-methylpropyl substituent but exhibits distinct reactivity due to the triazole ring’s nitrogen arrangement .
  • Synthetic Routes : 1,2,3-Triazoles are often synthesized via Huisgen cycloaddition, while 1,2,4-triazoles may require alternative methods like condensation reactions .

Biological Activity

1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is a benzotriazole derivative characterized by a fused ring structure containing nitrogen atoms and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.

  • Molecular Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • Structure : The compound features a unique alkyl substitution pattern that enhances its reactivity compared to simpler benzotriazoles.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various molecular targets. Key findings include:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit specific enzymes critical for microbial growth, suggesting a potential role as an antimicrobial agent .
  • Enzyme Inhibition : Interaction studies reveal that the compound can modulate the activity of various enzymes involved in metabolic pathways. This modulation may lead to significant effects on cellular functions and signaling pathways.

Antimicrobial Activity

The compound has been tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it demonstrates comparable efficacy to established antibiotics:

Bacterial Strain MIC (µg/mL)
MRSA12.5 - 25
E. coli25 - 50
Staphylococcus epidermidis20 - 40

These results highlight the potential of this compound as a candidate for further development in antimicrobial therapies .

Enzyme Interaction Studies

Research indicates that this compound interacts with enzymes related to metabolic processes. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of essential cellular components. This inhibition can disrupt microbial growth and survival, making it a valuable target for drug development .

Case Studies

One notable case study involved the synthesis and evaluation of various benzotriazole derivatives, including this compound. The study demonstrated its effectiveness against protozoan parasites such as Trypanosoma cruzi, with significant growth inhibition observed at concentrations as low as 50 µg/mL .

Q & A

Q. What are the standard synthetic routes for 1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization of a benzotriazole precursor followed by carboxylation. For example:

Cyclization : React 2-methylpropyl-substituted benzotriazole intermediates under reflux with a carboxylating agent (e.g., CO₂ under high pressure or a carboxylic acid derivative).

Functionalization : Introduce the carboxylic acid group at the 5-position via electrophilic substitution or metal-catalyzed cross-coupling reactions.
Variations in solvent systems (e.g., DCM/DMF mixtures) and coupling reagents (e.g., Oxyma) can influence efficiency .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and alkyl chain integrity.
  • FTIR to identify carboxylic acid C=O stretches (~1700 cm⁻¹) and benzotriazole ring vibrations.
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., exact mass matching within 1 ppm).
  • Single-crystal X-ray diffraction for absolute stereochemical confirmation, as demonstrated in benzotriazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance carboxylation efficiency .
  • Catalyst screening : Evaluate Pd or Cu catalysts for regioselective coupling reactions.
  • Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate high-purity fractions .
  • Yield tracking : Compare yields under inert (N₂/Ar) vs. ambient conditions to assess oxidative degradation risks .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and exposure times.
  • Enantiomeric analysis : Use chiral HPLC to rule out activity differences due to racemic mixtures, as seen in related pharmacopeial compounds .
  • Dose-response curves : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

Q. How do storage conditions and formulation affect the compound’s stability?

  • Methodological Answer :
  • Short-term stability : Store at –20°C in amber vials to prevent photodegradation.
  • Long-term stability : Lyophilize and store under vacuum with desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group.
  • Decomposition monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., decarboxylated derivatives) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • DFT calculations : Model electron density maps to predict reactive sites for derivatization (e.g., substituent effects on benzotriazole ring aromaticity).
  • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to prioritize synthetic targets.
  • ADMET prediction : Use tools like SwissADME to estimate solubility and metabolic stability, critical for drug development pipelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.